

N-Benzylcyclopropylamine chemical properties and structure

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Compound of Interest

Compound Name: *N-Benzylcyclopropylamine*

Cat. No.: *B1210318*

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N-Benzylcyclopropylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for **N-Benzylcyclopropylamine**. This document is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug development.

Core Chemical Properties

N-Benzylcyclopropylamine, also known as N-Cyclopropylbenzylamine, is a secondary amine featuring both a benzyl and a cyclopropyl substituent attached to the nitrogen atom.^[1] Its core physicochemical properties are summarized below.

Property	Value	Source
CAS Number	13324-66-8	[1][2][3]
Molecular Formula	C ₁₀ H ₁₃ N	[1][2][3]
Molecular Weight	147.22 g/mol	[1][2][4]
Melting Point	97-98.5 °C	[1][5]
Boiling Point	80-81 °C (at 5 Torr)	[1][5]
Density	1.01 ± 0.1 g/cm ³ (Predicted)	[1][5]
Flash Point	92.8 °C	[1]
pKa	8.47 ± 0.20 (Predicted)	[1]
LogP (Octanol/Water)	1.939 (Calculated)	[6]
Water Solubility (log10WS)	-2.80 (Calculated)	[6]

Chemical Structure and Identification

The structure of **N-Benzylcyclopropylamine** consists of a central nitrogen atom bonded to a hydrogen, a benzyl group (-CH₂Ph), and a cyclopropyl ring.

- IUPAC Name: N-benzylcyclopropanamine[7]
- SMILES: C1CC1NCC2CCCCC2
- InChI: InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2[1][3]
- InChIKey: USBAUXJPPHVCTF-UHFFFAOYSA-N[3][7]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of **N-Benzylcyclopropylamine**. These are adapted from established procedures for similar compounds and may require optimization for specific laboratory conditions.

Synthesis via Reductive Amination

Reductive amination is a common and effective method for the synthesis of **N-Benzylcyclopropylamine**. This process involves the reaction of benzaldehyde with cyclopropylamine to form an imine, which is then reduced in situ to the desired secondary amine.

Materials:

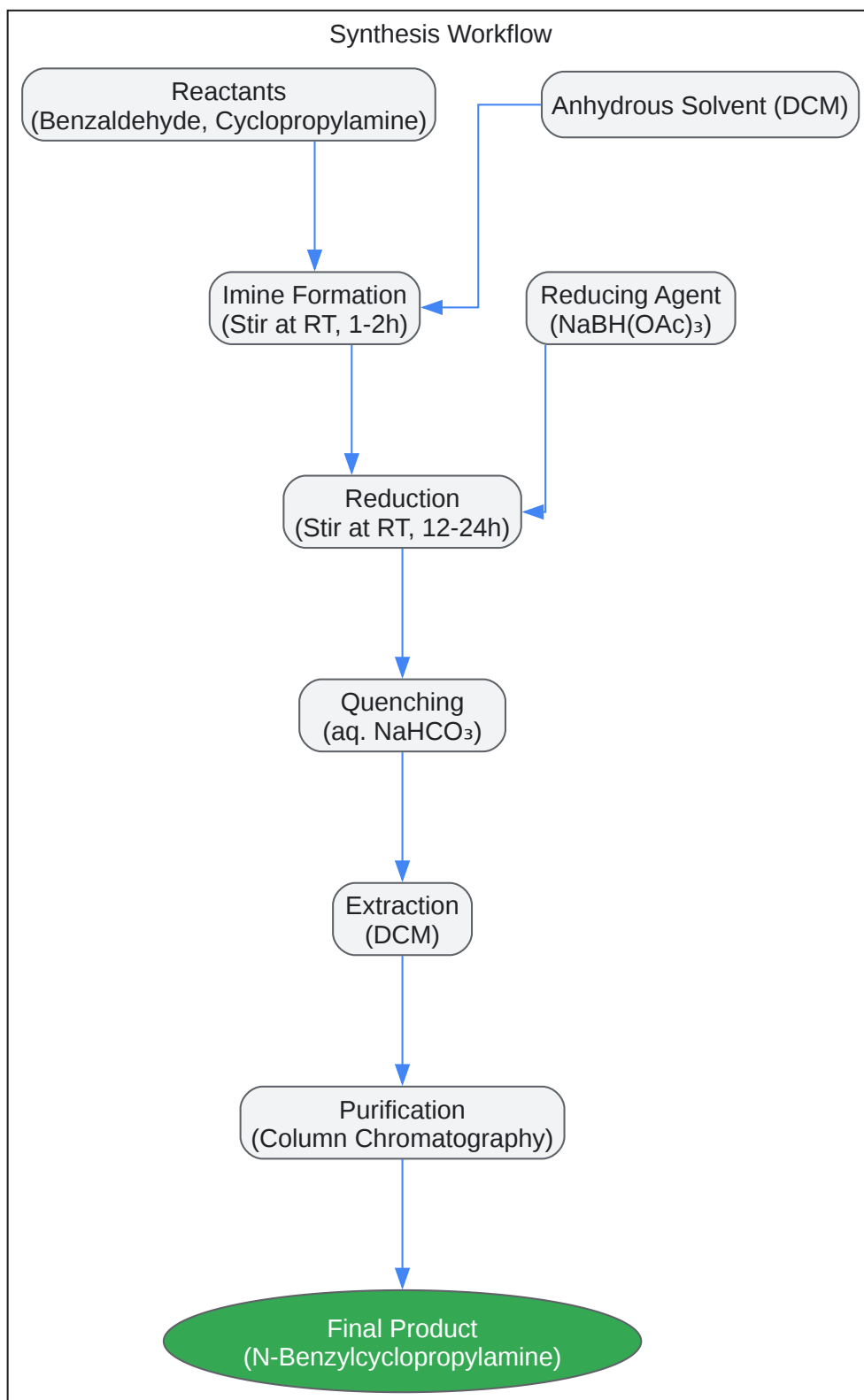
- Benzaldehyde
- Cyclopropylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium borohydride (NaBH_4)
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Imine Formation:** Dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin-Layer Chromatography (TLC).
- **Reduction:** To the reaction mixture, add sodium triacetoxyborohydride (1.5 mmol) portion-wise. Continue stirring at room temperature for 12-24 hours.
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure. Purify the crude product by silica gel column

chromatography to yield **N-Benzylcyclopropylamine**.

A generalized workflow for this synthesis is depicted below.



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Generalized workflow for the synthesis of **N-Benzylcyclopropylamine**.

Analytical Characterization

The identity and purity of the synthesized **N-Benzylcyclopropylamine** should be confirmed using standard analytical techniques.^[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy^[9]

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (-CH₂-), and signals for the cyclopropyl ring protons.
- **¹³C NMR:** The carbon NMR spectrum will show distinct resonances for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.

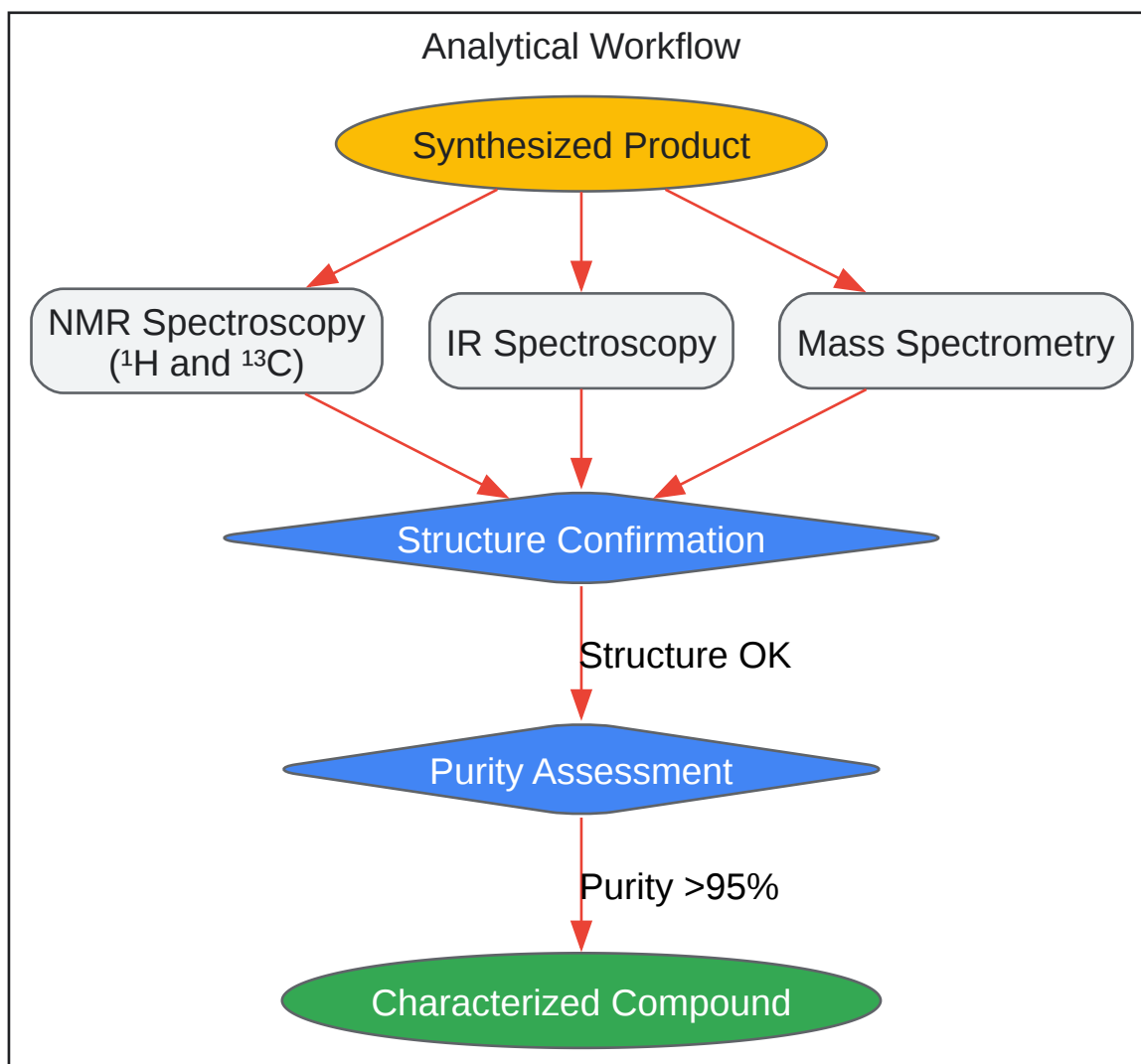
2. Infrared (IR) Spectroscopy^[10]

- **Sample Preparation:** A small amount of the neat sample can be analyzed using an ATR-FTIR spectrometer.
- **Expected Absorptions:** Key signals include N-H stretching (a weak to medium band around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).

3. Mass Spectrometry (MS)

- **Technique:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- **Expected Fragmentation:** The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (147.22). Common fragments would likely result from the loss of the benzyl or cyclopropyl groups.

The logical flow for analytical characterization is presented in the diagram below.



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Workflow for the analytical characterization of **N-Benzylcyclopropylamine**.

Reactivity and Safety

- **Reactivity:** As a secondary amine, **N-Benzylcyclopropylamine** can undergo N-alkylation and N-acylation reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic.
- **Safety:** **N-Benzylcyclopropylamine** is expected to be irritating to the skin and eyes.^[1] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood.[1] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

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